3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- is a complex organic compound with significant applications in various scientific fields. This compound is part of the quinolone family, known for its broad-spectrum antibacterial properties. Its unique structure, which includes a quinoline core, cyclopropyl group, and piperazinyl moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinoline Core: This step involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Piperazinyl Substitution: The piperazinyl group is introduced through nucleophilic substitution, often using a piperazine derivative and a suitable leaving group.
Methoxylation: The methoxy group is introduced via methylation, typically using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoline core, converting the 4-oxo group to a hydroxyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, particularly in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and growth.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with a similar structure but lacks the methoxy group.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substitution pattern.
Moxifloxacin: Contains a methoxy group but differs in the position and nature of other substituents.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its methoxy group, in particular, enhances its lipophilicity and ability to penetrate bacterial cells.
Properties
CAS No. |
183254-47-9 |
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Molecular Formula |
C20H24FN3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-10-7-23(8-11(2)22-10)17-15(21)6-13-16(19(17)28-3)24(12-4-5-12)9-14(18(13)25)20(26)27/h6,9-12,22H,4-5,7-8H2,1-3H3,(H,26,27) |
InChI Key |
PDLYJBPWYAMEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
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